molecular formula C7H7BrCl2N2O2 B125774 ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate CAS No. 154082-06-1

ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate

Cat. No. B125774
M. Wt: 301.95 g/mol
InChI Key: WAWSCWUMEQDCMI-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemistry of such molecules.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multicomponent reactions or one-pot synthesis methods. For instance, a one-pot synthesis method was described for the preparation of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates using Ni(NO3)2.6H2O as a homogeneous catalyst . Similarly, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized via a three-component reaction in good yields . These methods highlight the efficiency and versatility of the synthesis approaches for imidazole derivatives, which could be applicable to the synthesis of ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and FT-Raman, as well as X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Density functional theory (DFT) calculations are also employed to study the electronic properties and stability of these molecules, as seen in the study of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate . These analytical methods would be essential for the molecular structure analysis of ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including aza-alkylation and intramolecular Michael cascade reactions. For instance, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was prepared using such reactions . The reactivity of these compounds can lead to the formation of complex structures with potential biological activity. The chemical reactions involving ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate would likely be influenced by the presence of the bromo and dichloro substituents, which could affect its reactivity and the types of reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as thermal stability and electronic properties, are crucial for their practical applications. The thermal stability of a related compound was evaluated using TGA and DSC, showing stability above 249.8°C . Quantum chemical parameters obtained under DFT calculations can provide insights into the reactivity and stability of these molecules. The presence of substituents like bromo and dichloro groups in ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate would influence its physical and chemical properties, potentially affecting its melting point, solubility, and reactivity.

properties

IUPAC Name

ethyl 2-(2-bromo-4,5-dichloroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrCl2N2O2/c1-2-14-4(13)3-12-6(10)5(9)11-7(12)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWSCWUMEQDCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381178
Record name Ethyl (2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate

CAS RN

154082-06-1
Record name Ethyl (2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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